molecular formula C16H22N2 B14601677 5-Ethyl-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine CAS No. 60481-50-7

5-Ethyl-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine

Cat. No.: B14601677
CAS No.: 60481-50-7
M. Wt: 242.36 g/mol
InChI Key: RQIODBKLHDKUFO-UHFFFAOYSA-N
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Description

5-Ethyl-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine is an organic compound belonging to the carbazole family. Carbazoles are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic electronics, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form indoles

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.

    Reduction: Reduction reactions can convert the compound into different tetrahydrocarbazole derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted carbazole derivatives, which can have different functional groups attached to the carbazole core.

Scientific Research Applications

5-Ethyl-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of organic electronic materials and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Ethyl-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tetrahydrocarbazole core and the presence of ethyl and dimethylamine groups make it a versatile compound with diverse applications.

Properties

CAS No.

60481-50-7

Molecular Formula

C16H22N2

Molecular Weight

242.36 g/mol

IUPAC Name

5-ethyl-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine

InChI

InChI=1S/C16H22N2/c1-4-11-6-5-7-15-16(11)13-10-12(18(2)3)8-9-14(13)17-15/h5-7,12,17H,4,8-10H2,1-3H3

InChI Key

RQIODBKLHDKUFO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C3=C(CCC(C3)N(C)C)NC2=CC=C1

Origin of Product

United States

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